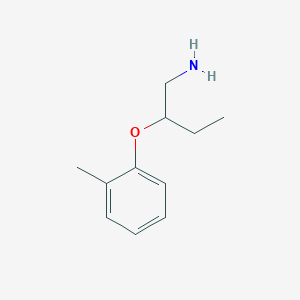

2-(O-tolyloxy)butan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenoxy)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-10(8-12)13-11-7-5-4-6-9(11)2/h4-7,10H,3,8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOMSEWWGRSAIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)OC1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Reactions Involving 2 O Tolyloxy Butan 1 Amine Scaffolds

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in 2-(O-tolyloxy)butan-1-amine is characterized by the lone pair of electrons on the nitrogen atom, which confers nucleophilic and basic properties. The nucleophilicity of amines generally follows the order of secondary > primary > ammonia (B1221849), although this can be influenced by steric hindrance and solvent effects. masterorganicchemistry.com As a primary amine, this compound is a potent nucleophile capable of participating in a variety of substitution and condensation reactions.

The amine functionality of this compound is expected to readily participate in bimolecular nucleophilic substitution (SN2) reactions with suitable electrophiles, such as primary or secondary alkyl halides. The mechanism involves a single, concerted step where the nitrogen's lone pair attacks the electrophilic carbon, simultaneously displacing the leaving group in a "backside attack". masterorganicchemistry.comyoutube.com This process leads to the formation of a new carbon-nitrogen bond and results in the inversion of stereochemistry at the electrophilic carbon center. masterorganicchemistry.com

The reaction rate is dependent on the concentration of both the amine and the alkyl halide. masterorganicchemistry.com A potential side reaction is polyalkylation, where the resulting secondary amine, being more nucleophilic than the starting primary amine, reacts further with the alkyl halide. masterorganicchemistry.commnstate.edu Using an excess of the initial amine can favor monosubstitution. mnstate.edu

Table 1: Illustrative SN2 Reactions of this compound This table presents expected products from the reaction of this compound with various alkylating agents via an SN2 mechanism.

| Reactant (Alkylating Agent) | Expected Product | Reaction Conditions |

|---|---|---|

| Methyl Iodide (CH₃I) | 2-(O-tolyloxy)-N-methylbutan-1-amine | Aprotic solvent (e.g., THF, Acetonitrile) |

| Ethyl Bromide (CH₃CH₂Br) | N-ethyl-2-(O-tolyloxy)butan-1-amine | Base (e.g., NaHCO₃), heat |

| Benzyl Chloride (C₆H₅CH₂Cl) | N-benzyl-2-(O-tolyloxy)butan-1-amine | Aprotic solvent, base |

The amine group of this compound can act as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. This type of reaction is distinct from electrophilic aromatic substitution and occurs when an aromatic ring is substituted with strong electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) positioned ortho or para to a good leaving group (like a halide). govtpgcdatia.ac.inmasterorganicchemistry.com These electron-withdrawing groups activate the ring towards nucleophilic attack by delocalizing the negative charge of the intermediate. govtpgcdatia.ac.in

The mechanism proceeds in two steps:

Addition: The amine nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. govtpgcdatia.ac.inmasterorganicchemistry.com This is typically the slow, rate-determining step.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. govtpgcdatia.ac.in

The reaction is generally favored by polar aprotic solvents and does not require a metal catalyst. d-nb.info

Table 2: Potential SNAr Reactions with this compound This table illustrates the expected products when this compound acts as a nucleophile in SNAr reactions.

| Aromatic Substrate | Expected Product | Typical Conditions |

|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | N-(2,4-dinitrophenyl)-2-(O-tolyloxy)butan-1-amine | Polar aprotic solvent (e.g., DMSO), base (e.g., K₂CO₃) |

| 4-Chlorobenzonitrile | N-(4-cyanophenyl)-2-(O-tolyloxy)butan-1-amine | High temperature, polar aprotic solvent |

| 2-Chloropyridine | N-(pyridin-2-yl)-2-(O-tolyloxy)butan-1-amine | Heat, base |

Primary amines react with aldehydes and ketones in condensation reactions to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond. masterorganicchemistry.compressbooks.pub As this compound is a primary amine, it will form an imine upon reaction with a carbonyl compound. libretexts.org Enamines, in contrast, are formed from the reaction of aldehydes or ketones with secondary amines. wikipedia.orglibretexts.orglibretexts.org

The formation of an imine is typically acid-catalyzed and is a reversible process where water is eliminated. libretexts.orgchadsprep.com The reaction mechanism involves two main stages:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. pressbooks.publibretexts.org

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. pressbooks.publibretexts.org The pH must be carefully controlled, as excessive acidity will protonate the starting amine, rendering it non-nucleophilic. pressbooks.publibretexts.org

Table 3: Imine Formation from this compound This table shows the expected imine products from the reaction of this compound with various carbonyl compounds.

| Carbonyl Reactant | Expected Imine Product | Catalyst |

|---|---|---|

| Acetone | N-(propan-2-ylidene)-2-(O-tolyloxy)butan-1-amine | Mild acid (e.g., p-TsOH) |

| Benzaldehyde | N-benzylidene-2-(O-tolyloxy)butan-1-amine | Mild acid (e.g., H⁺) |

| Cyclohexanone (B45756) | N-cyclohexylidene-2-(O-tolyloxy)butan-1-amine | Mild acid (e.g., H⁺) |

Stereoelectronic Effects on Reaction Pathways

Stereoelectronic effects, the interplay of steric and electronic factors, significantly influence the reactivity and selectivity of reactions involving the this compound scaffold. The spatial arrangement of the o-tolyloxy group and the amine functionality dictates the approach of reagents and the stability of transition states.

The conformation of the butanamine chain, influenced by the bulky o-tolyloxy group, can create specific stereochemical environments. For instance, in reactions involving the amine group, the o-tolyloxy moiety can direct incoming electrophiles to a particular face of the molecule, leading to stereoselective outcomes. The electronic nature of the tolyl group, whether electron-donating or electron-withdrawing, further modulates the nucleophilicity of the amine and the ether oxygen, thereby affecting reaction rates and pathways.

In enzymatic reactions, the precise positioning of the substrate within the enzyme's active site is governed by these stereoelectronic properties. Lipases, for example, can exhibit high regio- and enantioselectivity in the acylation of related polyol compounds, a selectivity that is highly dependent on the substitution pattern and the resulting intramolecular hydrogen bonding networks. researchgate.net

Computational Chemistry in Reaction Mechanism Studies

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms involving this compound at a molecular level.

Transition State Characterization

Density Functional Theory (DFT) calculations are instrumental in locating and characterizing the transition state structures of reactions. shu.ac.uk For instance, in cobalt-catalyzed C-H amidation reactions, DFT studies have been employed to elucidate the mechanism, revealing that the migratory insertion step is often the rate-limiting step. shu.ac.uk By calculating the energy and geometry of the transition state, chemists can predict reaction barriers and understand the factors that control reactivity.

Reaction Coordinate Analysis (e.g., Intrinsic Reaction Coordinate (IRC) Approach)

The Intrinsic Reaction Coordinate (IRC) approach is a computational method used to trace the reaction pathway from the transition state to the reactants and products. This analysis provides a detailed picture of the structural changes that occur throughout the reaction. For complex, multi-step reactions, IRC calculations can help to confirm that a located transition state indeed connects the intended reactants and products, avoiding misinterpretation of the reaction mechanism.

Kinetic and Thermodynamic Profiling of Transformations

Computational methods allow for the construction of detailed energy profiles for entire reaction pathways. By calculating the relative energies of reactants, intermediates, transition states, and products, both the kinetic (activation energies) and thermodynamic (reaction energies) aspects of a transformation can be evaluated. uni-muenchen.de This information is invaluable for predicting the feasibility of a reaction, understanding product distributions, and designing more efficient synthetic routes.

Hydrogen Transfer Reactions and Related Mechanisms

Hydrogen transfer reactions are a key class of transformations in organic synthesis, and the this compound scaffold can participate in such processes. cardiff.ac.uk These reactions, often catalyzed by transition metals like ruthenium, rhodium, or iridium, involve the transfer of hydrogen from a donor molecule to an acceptor without the use of molecular hydrogen. cardiff.ac.ukepo.org

A notable application is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this approach, an alcohol is temporarily oxidized to an aldehyde or ketone, which then participates in a subsequent reaction, with the hydrogen being returned in the final step. cardiff.ac.uk While direct examples involving this compound are not extensively documented in the provided results, the butanamine moiety contains a primary amine that could potentially be synthesized or modified using such hydrogen transfer methodologies. For example, the alkylation of amines can be achieved using alcohols as benign alkylating agents, producing water as the only byproduct. cardiff.ac.uk

Palladium-catalyzed hydrogen-transfer reactions have also been utilized to transform propargylic amines into allenes, demonstrating the versatility of amine scaffolds in such processes. organic-chemistry.org

Oxidative and Reductive Transformations of the Butanamine Skeleton

The butanamine skeleton of this compound is susceptible to both oxidative and reductive transformations, allowing for a range of functional group interconversions.

Oxidative Transformations: The primary amine group can be oxidized to form corresponding nitroso or nitro compounds. Furthermore, dehydrogenative cross-coupling reactions, often catalyzed by photoredox systems, can functionalize the carbon skeleton. acs.org For instance, photoredox-catalyzed coupling of alkylarenes to aldehydes has been demonstrated, showcasing a method for C-C bond formation. acs.org While not directly applied to the title compound in the search results, such methods could potentially be adapted.

Reductive Transformations: The reduction of related functional groups can be a pathway to synthesize the butanamine moiety. For example, the reduction of nitriles or amides could yield the primary amine. Reductive amination, which involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent, is a common method for synthesizing amines. diva-portal.org

The stability of the ether linkage and the aromatic ring under various oxidative and reductive conditions is a key consideration for the successful application of these transformations.

Stereochemical Control and Asymmetric Synthesis of 2 O Tolyloxy Butan 1 Amine Analogs

Identification of Chiral Centers and Elements of Chirality in 2-(O-tolyloxy)butan-1-amine

The structure of this compound, CH₃-C₆H₄-O-CH(CH₂CH₃)-CH₂NH₂, possesses a single stereogenic center. This chiral center is located at the second carbon atom (C2) of the butane (B89635) chain, which is bonded to four different substituents: a hydrogen atom, an ethyl group (-CH₂CH₃), an aminomethyl group (-CH₂NH₂), and an O-tolyloxy group (-O-C₆H₄-CH₃). The presence of this single chiral center means that this compound can exist as a pair of enantiomers, the (R)- and (S)-isomers. The spatial arrangement of the groups around this carbon atom determines the molecule's three-dimensional structure and its optical activity. The synthesis of a single enantiomer, rather than a racemic mixture, is paramount for applications where specific stereochemistry is required for biological interaction or material properties.

Diastereoselective Synthesis of Chiral Intermediates

Diastereoselective synthesis is a powerful strategy for establishing the desired stereochemistry in a target molecule by creating a new chiral center under the influence of an existing one. In the context of this compound analogs, this often involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

One common approach involves the use of pseudoephedrine as a chiral auxiliary. wikipedia.org For instance, a carboxylic acid precursor to the target amine can be coupled with (R,R)- or (S,S)-pseudoephedrine to form a chiral amide. The α-proton of this amide can be selectively removed to form an enolate, which then undergoes diastereoselective alkylation. The bulky phenyl and hydroxyl groups of the pseudoephedrine direct the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the amide bond yields the enantiomerically enriched carboxylic acid, which can then be converted to the target amine.

Another example is the diastereoselective conjugate addition of nucleophiles to α,β-unsaturated compounds bearing a chiral auxiliary. For the synthesis of related β-amino acids, an oxazolidinone chiral auxiliary attached to an α,β-unsaturated acyl moiety can direct the addition of a nitrogen-containing nucleophile to the β-position with high diastereoselectivity. nih.gov

The table below illustrates the effectiveness of using a chiral auxiliary in the diastereoselective synthesis of a precursor to a chiral amine.

| Chiral Auxiliary | Substrate | Reaction Type | Diastereomeric Ratio (dr) | Reference |

| Pseudoephedrine | Carboxylic acid | Alkylation | >95:5 | wikipedia.org |

| Oxazolidinone | α,β-Unsaturated acyl-oxazolidinone | Conjugate Addition | 88:12 to >99:1 | nih.gov |

Enantioselective Synthesis Strategies for the 2-Substituted Butanamine Moiety

Enantioselective synthesis aims to directly create the desired enantiomer from a prochiral substrate using a chiral catalyst or reagent. This approach is often more atom-economical than using chiral auxiliaries.

The development of chiral catalysts has revolutionized asymmetric synthesis. For the synthesis of chiral amines, including analogs of this compound, several catalytic strategies are available.

One prominent method is the asymmetric hydrogenation of prochiral enamines or imines. Chiral transition metal complexes, often based on iridium or rhodium with chiral phosphine (B1218219) ligands, can catalyze the addition of hydrogen across the C=N double bond with high enantioselectivity. acs.orgnih.gov For example, the asymmetric hydrogenation of 3,3-diarylallyl phthalimides using an iridium catalyst with a chiral phosphine-oxazoline ligand (UbaPHOX) has been shown to produce chiral amines with excellent enantiomeric excesses (ee). acs.orgnih.gov

Another approach is the asymmetric reduction of oxime ethers. A practical and efficient procedure for the enantioselective synthesis of mexiletine (B70256) analogs (β-aryloxy amines) utilizes a spiroborate ester derived from a chiral amino alcohol as a catalyst for the reduction of the corresponding oxime ether with borane. This method has been shown to produce a variety of β-amino ethers with excellent enantioselectivities (91-97% ee). nih.gov

The table below summarizes the results for the enantioselective synthesis of chiral amines using different catalytic systems.

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Ir-(R,R)-UbaPHOX | 3,3-Diarylallyl phthalimide (B116566) | Chiral primary amine | 98-99% | acs.orgnih.gov |

| Spiroborate ester | Aryloxy acetophenone (B1666503) oxime ether | β-Aryloxy primary amine | 91-97% | nih.gov |

As mentioned in section 4.2, chiral auxiliaries are a reliable method for controlling stereochemistry. The use of tert-butanesulfinamide (tBS) as a chiral auxiliary has become a widespread and dependable strategy for the asymmetric synthesis of a broad range of chiral amines. canada.ca The synthesis involves three main steps: condensation of the chiral tert-butanesulfinamide with a ketone or aldehyde to form a chiral N-sulfinyl imine, diastereoselective addition of a nucleophile to the imine, and finally, cleavage of the sulfinyl group to yield the enantiopure amine. canada.ca The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the nucleophilic attack to one of the diastereotopic faces of the imine. wikipedia.org

For the synthesis of this compound, a plausible route would involve the reaction of a suitable Grignard reagent with the N-tert-butanesulfinyl imine derived from 2-(O-tolyloxy)ethanal.

In substrate-controlled synthesis, a chiral center already present in the substrate directs the formation of a new stereocenter. nih.gov This is often seen in the synthesis of complex molecules and natural products. For a molecule like this compound, this approach would be more relevant in the synthesis of more complex analogs that already contain a chiral element. For instance, if the tolyl group were replaced by a chiral moiety derived from a natural product, this existing chirality could influence the stereochemical outcome of reactions at the butanamine chain.

A study on the photooxygenation of homochiral N-(hydroxyalkyl)-2-methylpyrroles demonstrated that hindered internal rotation within the molecule led to a preferred conformation, which in turn dictated the facial selectivity of the incoming reagent, resulting in a diastereoselective synthesis. researchgate.net This highlights how subtle conformational preferences in a substrate can lead to significant stereocontrol.

Kinetic Resolution and Dynamic Kinetic Resolution Techniques

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In an ideal kinetic resolution, one enantiomer reacts completely while the other is left unreacted, allowing for their separation.

Acylative kinetic resolution has been successfully applied to racemic amines. For example, the kinetic resolution of racemic methyl-substituted cyclic alkylamines was achieved with high selectivity using the active ester of (R)-2-phenoxypropanoic acid. nih.gov Similarly, the kinetic resolution of α-aryl-, α-aryloxy-, and α-arylthioalkanoic acids can be achieved through enantioselective alcoholysis of their in situ generated symmetrical anhydrides, catalyzed by homobenzotetramisole (HBTM). acs.org

Dynamic kinetic resolution (DKR) is an advancement over kinetic resolution where the slower-reacting enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. Ruthenium-catalyzed ketone hydrogenation via DKR has been used for the enantioselective synthesis of chiral β-aryloxy alcohols, which are precursors to the corresponding amines.

The table below provides examples of selectivity factors achieved in the kinetic resolution of amine precursors.

| Resolution Type | Substrate | Chiral Reagent/Catalyst | Selectivity Factor (s) | Reference |

| Kinetic Resolution | Racemic 2-methylpiperidine | (R)-2-phenoxypropanoic acid active ester | 73 | nih.gov |

| Kinetic Resolution | Racemic 2-phenylpropionic acid | Homobenzotetramisole (HBTM) | up to 34 | acs.org |

| Dynamic Kinetic Resolution | Racemic β-aryloxy ketone | Ru-catalyst | N/A (yields high ee) |

Stereochemical Analysis of Reaction Products

Following the asymmetric synthesis of a chiral amine, a rigorous analysis is required to determine the success of the reaction in producing the desired single enantiomer. This analysis focuses on measuring the enantiomeric excess (e.e.), which quantifies the purity of the product. Several analytical techniques are pivotal for this stereochemical analysis.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the most common and powerful technique for separating and quantifying enantiomers. uhplcs.com

Principle: Enantiomers, while chemically identical in an achiral environment, interact differently with a chiral stationary phase. nih.govhplc.today This differential interaction leads to different retention times, allowing for their separation and quantification. uhplcs.com

Application: For aryloxy alkylamine analogs, a sample of the reaction product is dissolved in a suitable mobile phase and passed through an HPLC column packed with a CSP. Polysaccharide-based CSPs (e.g., Chiralpak® series) are frequently used. researchgate.netbiovanix.com By comparing the peak areas of the two separated enantiomers in the resulting chromatogram, a precise enantiomeric ratio and e.e. can be calculated. researchgate.net The development of a successful chiral HPLC method often requires screening various columns and mobile phase compositions, sometimes including acidic or basic additives to improve peak shape and resolution. researchgate.net

X-ray Crystallography provides unambiguous determination of the absolute configuration of a chiral molecule.

Principle: This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the molecule's stereochemistry. nih.govjhu.edu

Application: While not used for routine e.e. determination, X-ray crystallography is the gold standard for assigning the absolute (R) or (S) configuration of a newly synthesized compound or a reference standard. nih.gov This is often done by first forming a salt of the amine with a known chiral acid, which facilitates crystallization and allows for unequivocal structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be adapted for chiral analysis.

Principle: In a standard NMR experiment, enantiomers are indistinguishable. However, in the presence of a chiral solvating agent or a chiral shift reagent, the enantiomers can form diastereomeric complexes that produce distinct signals in the NMR spectrum.

Application: The integration of these distinct signals can be used to determine the enantiomeric ratio. While often less precise than chiral HPLC, it can be a rapid method for assessing stereochemical outcomes.

A summary of analytical methods used for stereochemical analysis is presented below.

| Analytical Technique | Principle of Separation/Differentiation | Primary Application in Stereochemical Analysis |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times. uhplcs.comhplc.today | Quantitative determination of enantiomeric excess (e.e.) and enantiomeric ratio (e.r.). researchgate.net |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to map the three-dimensional atomic arrangement. nih.gov | Unambiguous determination of the absolute configuration (R/S) of a pure enantiomer. jhu.edu |

| NMR Spectroscopy | Formation of diastereomeric complexes with chiral auxiliaries, leading to distinct NMR signals for each enantiomer. | Qualitative or semi-quantitative estimation of enantiomeric ratio. |

Influence of Stereochemistry on Molecular Conformation

The diaryl ether scaffold, a key feature of these molecules, is known to adopt specific conformations due to restricted rotation around the C-O-C bonds, a phenomenon that can even lead to a form of chirality known as atropisomerism in sterically hindered cases. researchgate.netchemrxiv.org The conformation is a balance between minimizing steric hindrance (repulsion between bulky groups) and optimizing electronic interactions.

Conformational Analysis Methods:

Computational Modeling: Molecular mechanics and density functional theory (DFT) are used to calculate the energies of different possible conformations (rotamers). acs.orgrsc.org These calculations can predict the lowest energy (most stable) conformation and the energy barriers to rotation around key single bonds, such as the C-O bond of the ether and the C-C bonds of the alkyl chain. rsc.org

X-ray Crystallography: As mentioned previously, this method provides a precise snapshot of the molecular conformation in the solid state. nih.gov For example, analysis of related structures can reveal the preferred torsion angles (dihedral angles) between the aromatic ring of the tolyloxy group and the alkylamine side chain. nih.govjhu.edu

NMR Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine which atoms are close to each other in space in the solution state, providing crucial data to reconstruct the molecule's predominant conformation in solution.

For analogs like atomoxetine, the specific (R) configuration orients the o-tolyloxy group and the phenyl group in a particular spatial relationship relative to the aminopropane backbone. nih.gov This precise three-dimensional structure is what allows for selective binding to its target protein. researchgate.net A change to the (S) configuration would place these groups in different positions, altering the molecule's shape and reducing its biological activity. nih.gov Therefore, the stereocenter acts as a critical anchor point that defines the conformational possibilities and, ultimately, the molecule's function.

Computational and Theoretical Investigations of 2 O Tolyloxy Butan 1 Amine Systems

Quantum Mechanical Approaches to Molecular Structure and Bonding

Quantum mechanical methods are fundamental to understanding the electronic structure and bonding of 2-(O-tolyloxy)butan-1-amine. These calculations provide detailed information on molecular geometry, charge distribution, and orbital energies.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of amine compounds due to its balance of accuracy and computational cost. aimspress.com For this compound, DFT calculations are employed to determine its optimized geometry, vibrational frequencies, and electronic properties. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to accurately model the system. nih.gov

These calculations can elucidate key aspects of the molecule's reactivity through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, while regions of positive potential would highlight sites for nucleophilic interaction.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Value |

| Final Geometric Energy (au) | -654.789 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | 0.89 |

| HOMO-LUMO Gap (eV) | 7.14 |

| Dipole Moment (Debye) | 2.45 |

Note: The data in this table is hypothetical and serves as a representative example of results obtained from DFT calculations based on similar molecules. nih.gov

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, offer a higher level of theory and can be used for more accurate calculations of molecular properties, albeit at a greater computational expense. koreascience.kr These methods are particularly useful for benchmarking DFT results and for studying systems where electron correlation effects are significant. For this compound, ab initio calculations could provide a more refined understanding of its electronic structure and conformational energies. thieme-connect.de

The choice of basis set is critical in quantum mechanical calculations as it directly impacts the accuracy and computational cost of the study. Pople-style basis sets, such as 6-31G* or the more extensive 6-311++G(d,p), are commonly used. nih.govthieme-connect.de The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic distribution, especially for molecules containing heteroatoms like oxygen and nitrogen. nih.govmdpi.com

Computational efficiency is a key consideration, particularly for larger systems or when performing numerous calculations, such as in a conformational search. The choice of method and basis set represents a trade-off between accuracy and the time required for the computation. For a molecule of the size of this compound, DFT methods with a reasonably sized basis set offer a good compromise. uc.edu

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. mdpi.comulisboa.pt

The presence of several rotatable bonds in this compound results in a complex conformational landscape. MD simulations can be used to explore this conformational space by simulating the molecule's movement over a period of time, typically on the nanosecond scale. mdpi.com This allows for the identification of low-energy conformers and the understanding of the energetic barriers between them.

The analysis of the simulation trajectory can reveal preferred orientations of the tolyloxy and aminobutane moieties, which can be crucial for understanding its interaction with biological targets. The stability of different conformers is influenced by intramolecular interactions, such as hydrogen bonding and steric hindrance.

Table 2: Hypothetical Torsion Angle Preferences in this compound from MD Simulations

| Torsion Angle | Dominant Conformation (degrees) |

| C-O-C-C | 175 |

| O-C-C-N | 65 |

| C-C-N-H | -60, 60, 180 |

Note: The data in this table is hypothetical and represents plausible outcomes from an MD simulation aimed at conformational analysis.

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations that explicitly include solvent molecules can model these solvation effects. uregina.ca The Radial Distribution Function (RDF) is a common analytical tool derived from MD simulations that describes how the density of solvent molecules varies as a function of distance from a particular atom or group in the solute. ulisboa.pt

For this compound in an aqueous solution, the RDF would likely show a high probability of finding water molecules near the amine and ether groups, indicating the formation of hydrogen bonds. Understanding these solvation patterns is essential for predicting the molecule's solubility and its behavior in solution-phase reactions.

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, which can be crucial for structural elucidation and for validating theoretical models against experimental reality. For a molecule like this compound, Density Functional Theory (DFT) is a commonly employed method to predict spectroscopic signatures such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

The process begins with the geometry optimization of the molecule's structure to find its most stable conformation (a minimum on the potential energy surface). arxiv.org Following optimization, properties like NMR shielding tensors and vibrational frequencies are calculated. DFT methods, using appropriate functionals and basis sets (e.g., B3LYP/6-311+G(d,p)), can predict ¹H and ¹³C NMR chemical shifts. arxiv.orgresearchgate.net These theoretical values are then compared against experimentally obtained spectra to assess the accuracy of the computational model. For instance, a strong correlation between the calculated and observed chemical shifts for a series of related compounds provides confidence in the assigned structure and the underlying theoretical framework. researchgate.net Similarly, the calculation of harmonic frequencies can generate a theoretical IR spectrum, where the positions and intensities of absorption bands corresponding to specific vibrational modes (e.g., N-H stretching, C-O ether stretching, aromatic C-H bending) are predicted. researchgate.net The comparison of this predicted spectrum with an experimental one helps in the assignment of vibrational bands. researchgate.netresearchgate.net

While specific published data for this compound is not available, the table below illustrates how predicted data would be validated against experimental results, a standard practice in computational chemistry studies. researchgate.net

Table 1: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopic Parameter | Atom/Group | Predicted Value | Experimental Value | Deviation |

|---|---|---|---|---|

| ¹H NMR Chemical Shift (ppm) | -CH₂-NH₂ | 2.85 | 2.81 | 0.04 |

| Aromatic Hs | 6.80 - 7.25 | 6.77 - 7.22 | 0.03 | |

| -O-CH- | 4.15 | 4.11 | 0.04 | |

| ¹³C NMR Chemical Shift (ppm) | C-NH₂ | 45.2 | 44.8 | 0.4 |

| C-O (Aromatic) | 155.8 | 156.1 | -0.3 | |

| IR Frequency (cm⁻¹) | N-H Stretch | 3350, 3280 | 3345, 3278 | 5, 2 |

| C-O-C Stretch | 1245 | 1242 | 3 |

This table is for illustrative purposes only and does not represent actual experimental data.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. For the synthesis or transformation of this compound, DFT calculations can map out the entire potential energy surface of a proposed reaction. shu.ac.ukresearchgate.net This allows researchers to understand the step-by-step process of bond breaking and formation.

A common synthetic route to similar aryloxy amine structures involves Nucleophilic Aromatic Substitution (SₙAr), where an amine attacks an activated aromatic ring, displacing a leaving group. researchgate.net Computational studies of such reactions can model the pathway, often identifying a zwitterionic or anionic intermediate, commonly known as a Meisenheimer complex. researchgate.net By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. The highest energy barrier on this profile corresponds to the rate-determining step of the reaction. researchgate.net For example, in studies of related SₙAr reactions between aryloxy compounds and amines, the decomposition of the Meisenheimer complex was computationally identified as the rate-limiting step. researchgate.net

The table below provides a hypothetical reaction profile for a proposed synthetic step, illustrating the type of data generated from computational pathway elucidation.

Table 2: Hypothetical Energy Profile for a Key Step in the Synthesis of this compound (Illustrative Data)

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | o-cresol (B1677501) + 2-aminobutyl precursor | 0.0 |

| TS1 | Transition state for nucleophilic attack | +18.5 |

| Intermediate | Meisenheimer-like complex | +5.2 |

| TS2 | Transition state for leaving group departure | +24.3 (Rate-Limiting) |

| Products | this compound + byproduct | -10.7 |

This table is a hypothetical illustration of data derived from reaction pathway modeling.

Machine Learning Applications in Potential Energy Surface Development

Traditional quantum mechanics (QM) methods, while accurate, are computationally expensive, limiting their application to large systems or long-timescale simulations. Machine learning (ML) has emerged as a transformative approach to overcome this limitation by creating computationally efficient and accurate potential energy surfaces (PES). bohrium.comrjptonline.org Neural network potentials (NNPs), a prominent type of ML potential, can learn the relationship between atomic positions and the system's potential energy from a set of QM calculations. nih.govarxiv.org

The development process involves generating a comprehensive dataset by performing high-accuracy QM calculations (e.g., DFT) on thousands of different configurations of the molecule. chemrxiv.org This dataset, containing energies and atomic forces, is then used to train an ML model, such as a deep neural network or a Gaussian Approximation Potential (GAP). bohrium.comrsc.org Once trained, the ML potential can predict the energy and forces for a new configuration in a fraction of the time required for a QM calculation, often approaching QM accuracy. arxiv.orgnih.gov This enables large-scale molecular dynamics (MD) simulations of flexible molecules like this compound, allowing for the study of conformational dynamics, protein-ligand binding, and other complex processes that are inaccessible with direct QM methods. nih.govrsc.org While this methodology is broadly applicable to drug-like organic molecules, specific ML potentials for this compound have not been reported in the literature. bohrium.comnih.govrsc.org

Table 3: General Workflow for Developing a Machine Learning Potential

| Step | Description | Key Tools/Techniques |

|---|---|---|

| 1. Data Generation | Perform thousands of QM calculations on diverse molecular conformations to obtain energies and forces. | DFT, Enhanced Sampling MD chemrxiv.org |

| 2. Feature Engineering | Convert atomic coordinates into a set of descriptors (features) that are invariant to rotation and translation. | Symmetry Functions, Atomic Cluster Expansion |

| 3. Model Training | Train a machine learning model to map the features to the QM-calculated energies and forces. | Neural Networks, Kernel Ridge Regression rsc.org |

| 4. Validation | Test the model's accuracy on a separate set of QM data not used in training. Assess for stability in MD simulations. | Mean Absolute Error (MAE), Root Mean Square Error (RMSE) arxiv.org |

| 5. Deployment | Use the trained potential in large-scale and long-timescale molecular dynamics simulations. | MD Engines (e.g., LAMMPS, OpenMM) |

Theoretical Predictions of Reactivity and Selectivity

Theoretical chemistry offers a suite of tools based on DFT to predict the reactivity and selectivity of molecules without performing experiments. These methods rely on analyzing the electronic structure of the molecule to identify sites that are most likely to engage in chemical reactions. For this compound, these tools can predict how it will behave as a nucleophile (due to the amine group) or how its aromatic ring will react in electrophilic or nucleophilic substitutions.

Key concepts include Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO gap is an indicator of chemical stability. researchgate.net

Table 4: Key Theoretical Descriptors for Predicting Reactivity and Selectivity

| Descriptor | Type | Information Provided | Predicted Site of Attack on this compound (Example) |

|---|---|---|---|

| HOMO Energy | Global | Nucleophilicity (electron-donating ability) | The lone pair on the Nitrogen atom is expected to be the primary nucleophilic center. |

| LUMO Energy | Global | Electrophilicity (electron-accepting ability) | The π* orbitals of the aromatic ring are potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | Global | Kinetic stability and chemical reactivity | A smaller gap suggests higher reactivity. |

| MEP Surface | Local | Maps electron density; red regions are nucleophilic, blue regions are electrophilic. | Negative potential (red) expected around the N and O atoms; positive potential (blue) near the amine protons. |

| Fukui Function (f⁻) | Local | Predicts the most likely site for electrophilic attack. | The ortho and para positions of the tolyloxy ring are likely activated by the ether group. |

| Fukui Function (f⁺) | Local | Predicts the most likely site for nucleophilic attack. | The carbon atom attached to the amine group could be a site for nucleophilic substitution. |

Computational Tools for Molecular Docking and Ligand-Protein Interactions (General Methodology)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a drug candidate) to a second molecule (a receptor, typically a protein). nih.govnih.gov It is a cornerstone of structure-based drug design, enabling the rapid screening of large virtual libraries of compounds to identify potential lead candidates. rjptonline.orgparssilico.com

The methodology of molecular docking consists of two primary components: a search algorithm and a scoring function. researchgate.net

Search Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the protein's binding site. It samples different translations, rotations, and internal torsions of the ligand to generate a wide range of potential binding poses. researchgate.net Common algorithms include genetic algorithms (e.g., the Lamarckian Genetic Algorithm in AutoDock), Monte Carlo methods, and fragment-based methods that place parts of the ligand incrementally. jddtonline.infodiva-portal.org

Scoring Function: For each generated pose, a scoring function is used to estimate the binding free energy or affinity. nih.gov A lower score typically indicates a more favorable binding interaction. Scoring functions can be based on molecular mechanics force fields (calculating van der Waals and electrostatic interactions), empirical data (regressed to reproduce experimental binding affinities), or knowledge-based potentials derived from statistical analysis of known protein-ligand complexes. diva-portal.org

The process results in a ranked list of binding poses, with the top-ranked pose representing the most probable binding mode. This information helps researchers understand the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex, providing insights for optimizing the ligand's structure to improve its potency and selectivity. nih.gov

Table 5: Comparison of Widely Used Molecular Docking Software (General Features)

| Software | Developer | Search Algorithm | Scoring Function Type | Key Features |

|---|---|---|---|---|

| AutoDock Vina jddtonline.info | The Scripps Research Institute | Broyden–Fletcher–Goldfarb–Shanno (BFGS) local search | Hybrid empirical/knowledge-based | High speed and accuracy; widely used in academia; open-source. parssilico.comjddtonline.info |

| Glide researchgate.net | Schrödinger, LLC | Hierarchical search protocol; exhaustive sampling | Empirical (GlideScore) | High accuracy and speed; integrates with a comprehensive drug discovery suite. researchgate.net |

| GOLD parssilico.comresearchgate.net | CCDC | Genetic Algorithm | Force field-based (ChemScore), empirical (GoldScore, ASP) | High flexibility for ligand and protein sidechains; known for accuracy. parssilico.comjddtonline.info |

| DOCK researchgate.netjddtonline.info | University of California, San Francisco | Incremental construction; geometric matching | Force field-based (contact and energy scores) | One of the pioneering docking programs; grid-based energy evaluation. jddtonline.info |

Table 6: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-aryloxy-2,4-dinitrobenzenes |

| 1-methyl-2-phenacylbenzimidazoles |

| 1,2,3-benzotriazin-4(3H)-ones |

| 2-(methyl-mercapto)ethanol |

| 2,1-benzothiazine |

| 3,3-Dimethyl-2-(propan-2-yloxy)butan-1-amine |

| 3-methyl-1-butylamine |

| 4-(methylthio)butan-2-one |

| 4-aminophenazone |

| 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide |

| 4-nitro-N-(4-nitrobenzoyl) benzamide |

| Benzamide |

| butan-1-amine |

| Croconic acid |

| N-acetylbenzotriazoles |

| N-phenylisobutyramide |

| o-cresol |

| o-Tolyloxy acetic acid (1H-indol-3-yl-methylene)-hydrazide |

| Perfluoropyrazine |

| Perfluoropyridazine |

| Perfluoropyrimidine |

| Phenyl 1‐(2,4‐dinitronaphthyl) ether |

| Piperazine |

| Piperidine (B6355638) |

| Psammaplysin A |

| Quinoxaline |

| S-methyl butanethioate |

| tert-butyl nitrite |

| Tetraconazole |

Advanced Spectroscopic and Analytical Methodologies for Research on 2 O Tolyloxy Butan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural assignment of 2-(O-tolyloxy)butan-1-amine can be achieved.

Advanced 1D NMR Techniques (e.g., DEPT, NOE)

While standard ¹H and ¹³C NMR provide initial information, advanced 1D techniques offer deeper structural insights.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are invaluable for differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. For this compound, a DEPT-135 experiment would show CH₃ and CH signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons, such as the aromatic carbons C-1' and C-2', would be absent. This allows for the unambiguous assignment of the aliphatic carbons in the butan-1-amine chain and the aromatic CH groups.

Nuclear Overhauser Effect (NOE): NOE experiments are used to identify protons that are close to each other in space, regardless of their bonding connectivity. An NOE experiment on this compound could, for example, show a spatial correlation between the proton at C-2 of the butane (B89635) chain and the methyl protons (C-7') on the tolyl group, confirming their proximity and helping to establish the molecule's conformation.

2D NMR Experiments (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons of the ethyl group attached to the chiral center (H-3 and H-4) and between the methine proton (H-2) and the methylene protons of the aminomethyl group (H-1). It would also show correlations among the adjacent aromatic protons (H-3' to H-6').

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of each proton signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that shows correlations between protons and carbons that are two or three bonds away. This is instrumental in connecting the different fragments of the molecule. For instance, an HMBC experiment would show a correlation from the methine proton at C-2 to the aromatic carbon C-1', confirming the ether linkage. It would also show correlations from the aminomethyl protons (H-1) to the chiral carbon C-2, and from the aromatic methyl protons (H-7') to the aromatic carbons C-1' and C-2'.

The combination of these NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| 1 | ~2.8 - 3.0 (m) | ~45.0 | H1 -> C2, C3 |

| 2 | ~4.2 - 4.4 (m) | ~78.0 | H2 -> C1', C3, C4 |

| 3 | ~1.6 - 1.8 (m) | ~25.0 | H3 -> C1, C2, C4 |

| 4 | ~0.9 - 1.0 (t) | ~10.0 | H4 -> C2, C3 |

| 1' | - | ~155.0 | - |

| 2' | - | ~130.0 | - |

| 3' | ~6.8 - 7.2 (m) | ~112.0 | H3' -> C1', C5' |

| 4' | ~6.8 - 7.2 (m) | ~127.0 | H4' -> C2', C6' |

| 5' | ~6.8 - 7.2 (m) | ~121.0 | H5' -> C1', C3' |

| 6' | ~6.8 - 7.2 (m) | ~125.0 | H6' -> C2', C4' |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₁H₁₇NO), HRMS can determine the mass with sufficient accuracy to confirm its elemental composition, distinguishing it from other compounds with the same nominal mass. The presence of a single nitrogen atom results in an odd nominal molecular weight, a principle known as the "nitrogen rule".

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This is particularly useful for the analysis of this compound within a complex mixture. The sample is first vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component, including this compound, elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This allows for both the identification and quantification of the compound in the mixture.

The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic fragmentation pattern. The primary and most favored fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org This results in the formation of a stable, resonance-stabilized iminium cation. Another common fragmentation involves cleavage of the ether bond.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 179 | [C₁₁H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 150 | [C₁₀H₁₂O]⁺ | Loss of ethylamine radical (•CH₂NH₂) via cleavage of the C2-N bond. |

| 107 | [C₇H₇O]⁺ | Cleavage of the ether bond, formation of the cresol radical cation. |

| 72 | [C₄H₁₀N]⁺ | α-cleavage with loss of the tolyloxy radical. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.

The IR spectrum of this compound would display several key absorption bands that confirm its structure:

N-H Vibrations: As a primary amine (R-NH₂), it will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. openstax.org An N-H bending vibration (scissoring) is also expected to appear around 1580-1650 cm⁻¹. orgchemboulder.com

C-O Vibrations: The presence of the aryl alkyl ether group will be confirmed by a strong, characteristic C-O stretching absorption band. This typically appears in the 1200-1250 cm⁻¹ region for the Ar-O stretch and around 1000-1100 cm⁻¹ for the alkyl-O stretch. libretexts.org

C-H Vibrations: The spectrum will also show C-H stretching vibrations. The peaks just above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds on the tolyl group, while the strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the aliphatic C-H bonds of the butyl chain. libretexts.org

Aromatic C=C Vibrations: The presence of the aromatic ring is further indicated by C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3010 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic |

| 1580 - 1650 | N-H Bend | Primary Amine |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1250 | C-O Stretch (Aryl-O) | Aryl Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic structure of this compound. This method measures the absorption of UV or visible light by the molecule, which induces electronic transitions from a ground state to an excited state. The absorption pattern is intrinsically linked to the nature of the chromophores present in the molecule.

In this compound, the primary chromophore is the o-tolyloxy group, which consists of a benzene ring substituted with a methoxy and a butan-1-amine ether linkage. The benzene ring exhibits characteristic π → π* electronic transitions. Typically, the absorption spectrum of benzene shows bands around 184, 204, and 256 nm. quimicaorganica.org The presence of substituents on the benzene ring, such as the ether oxygen and the alkyl amine group, alters the energy levels of the molecular orbitals. These groups act as auxochromes, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands. quimicaorganica.org

Research on similar aromatic ether compounds demonstrates that the intensity and position of the Ph–O π→π* transition can provide valuable information about the molecule's conformation, specifically the dihedral angle between the plane of the benzene ring and the C-O-C plane of the ether linkage. rsc.org Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), can complement experimental UV-Vis data to provide a more detailed understanding of the electronic transitions, orbital contributions (e.g., HOMO-LUMO transitions), and the influence of solvent polarity on the spectral properties. researchgate.net

| Parameter | Expected Value | Associated Electronic Transition |

|---|---|---|

| λmax, 1 | ~210-225 nm | π → π* (Primary Band) |

| λmax, 2 | ~265-280 nm | π → π* (Secondary, Benzenoid Band) |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD), specifically single-crystal XRD, is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in its solid, crystalline state. This technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms within a crystal. The resulting diffraction pattern is unique to the crystal structure and contains detailed information about the atomic positions.

Analysis of the XRD data allows for the unambiguous determination of:

Molecular Connectivity and Conformation: It confirms the covalent bonding structure and reveals the preferred spatial orientation of the molecule's constituent parts, including the torsion angles that define the shape of the butan-1-amine chain and its orientation relative to the tolyloxy group.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds are obtained, providing insight into the hybridization and electronic environment of the atoms.

Stereochemistry: For this chiral compound, XRD can establish the absolute configuration of the stereocenter at the second carbon of the butane chain, distinguishing between the (R) and (S) enantiomers if a pure sample is crystallized.

Intermolecular Interactions: The analysis reveals how individual molecules pack together in the crystal lattice, identifying and quantifying non-covalent interactions such as hydrogen bonds (e.g., involving the amine group) and van der Waals forces that govern the solid-state architecture.

While specific crystallographic data for this compound is not publicly available, the following table illustrates the typical parameters that would be reported from such an analysis.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P21/c |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. | a=10.5 Å, b=5.8 Å, c=18.2 Å |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | α=90°, β=95°, γ=90° |

| Calculated Density (ρ) | The density of the crystal calculated from its structure. | 1.15 g/cm³ |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation, identification, and purity assessment of this compound. Given the compound's amine functionality and chirality, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for analyzing non-volatile or thermally sensitive compounds like this compound. It is particularly powerful for assessing purity and for separating the enantiomers of this chiral amine.

Purity Assessment: Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is typically used to separate the target compound from synthesis impurities or degradation products. Detection is commonly achieved using a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., ~270 nm).

Chiral Separation: The separation of the (R) and (S) enantiomers is crucial and is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating chiral amines. nih.gov The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. chromatographyonline.com For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and resolution. chromatographyonline.comresearchgate.net

| Parameter | Typical Conditions for Chiral Separation |

|---|---|

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) + 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Temperature | 25 °C |

Gas Chromatography (GC)

GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. While primary amines can be challenging to analyze by GC due to their polarity and tendency to cause peak tailing on standard columns, appropriate methods can yield excellent results. labrulez.comvt.edu

To overcome analytical challenges, two main strategies are employed:

Derivatization: The primary amine group can be converted into a less polar, more volatile derivative (e.g., an acyl or silyl derivative) prior to analysis. researchgate.net This process reduces interactions with the column's stationary phase, resulting in sharper, more symmetrical peaks. researchgate.net

Specialized Columns: The use of base-deactivated columns is common. These columns have a stationary phase that is treated to minimize acidic sites that would otherwise interact strongly with the basic amine, thus reducing peak tailing. labrulez.com

GC is often coupled with a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum and fragmentation pattern. nih.gov

| Parameter | Typical Conditions |

|---|---|

| Column | Base-deactivated capillary column (e.g., DB-5ms with KOH treatment) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. For a newly synthesized or purified sample of this compound, this technique provides critical validation of its elemental composition and, consequently, its empirical and molecular formula.

The molecular formula for this compound is C₁₁H₁₇NO. wikipedia.orgnist.govnih.govnih.govnist.gov Based on this formula, the theoretical elemental composition can be calculated. An experimental analysis is then performed on a highly purified sample. The experimentally determined percentages must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm the compound's identity and purity.

| Element | Molecular Formula | Theoretical Mass % | Acceptable Experimental Range |

|---|---|---|---|

| Carbon (C) | C₁₁H₁₇NO | 73.70% | 73.30% - 74.10% |

| Hydrogen (H) | 9.56% | 9.16% - 9.96% | |

| Nitrogen (N) | 7.81% | 7.41% - 8.21% | |

| Oxygen (O) | 8.92% | 8.52% - 9.32% |

Emerging Research Directions and Future Perspectives for 2 O Tolyloxy Butan 1 Amine Chemistry

Development of Novel Synthetic Pathways with Enhanced Sustainability

The synthesis of functionalized amines and ethers traditionally relies on methods that may not align with modern green chemistry principles. Future research into the synthesis of 2-(O-tolyloxy)butan-1-amine will prioritize the development of sustainable pathways that minimize waste, reduce energy consumption, and utilize renewable resources. jddhs.com The principles of green chemistry, such as maximizing atom economy and employing safer solvents, serve as a foundational guide for these efforts. encyclopedia.pubacs.org

Key research efforts will likely focus on:

Catalytic Routes: Moving away from stoichiometric reagents towards highly efficient catalytic systems is paramount. acs.org For instance, developing a copper-catalyzed Ullmann-type ether synthesis or a palladium-catalyzed Buchwald-Hartwig amination for key bond-forming steps could significantly enhance the atom economy and reduce waste compared to classical methods. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild conditions. mdpi.com Research could explore transaminases for the stereoselective amination of a corresponding ketone precursor, 2-(O-tolyloxy)butan-2-one, or ether hydrolases for the key ether linkage step, thereby increasing yield and productivity. mdpi.com

Alternative Energy Sources: Techniques like microwave-assisted synthesis (MAS) and ultrasound can dramatically reduce reaction times and energy input compared to conventional heating. jddhs.comencyclopedia.pub Investigating these energy-efficient methods for the synthesis of this compound could lead to more economical and environmentally benign production processes. jddhs.com

Green Solvents and Solvent-Free Reactions: The replacement of volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or ionic liquids is a key tenet of sustainable chemistry. jddhs.com Exploring solvent-free reaction conditions, such as mechanochemical grinding, also presents a promising avenue for waste reduction. encyclopedia.pubmdpi.com

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for this compound

| Parameter | Conventional Approach (e.g., Williamson Ether Synthesis) | Proposed Sustainable Approach (e.g., Biocatalysis) |

|---|---|---|

| Reagents | Stoichiometric strong base (e.g., NaH), alkyl halide | Catalytic amount of enzyme (e.g., transaminase) |

| Solvents | Aprotic polar solvents (e.g., DMF, DMSO) | Aqueous buffer, green solvents |

| Temperature | Often elevated temperatures | Ambient or near-ambient temperature |

| Atom Economy | Lower, due to formation of salt byproducts acs.org | Higher, with fewer byproducts acs.org |

| Waste Generation | Significant inorganic salt waste, solvent waste | Minimal, biodegradable catalyst, reduced solvent use jddhs.com |

Exploration of New Catalytic Systems for Stereoselective Transformations

The this compound molecule possesses a stereocenter at the C2 position, meaning it can exist as two non-superimposable mirror images (enantiomers). The biological activity of chiral molecules is often enantiomer-dependent, making the development of stereoselective synthetic methods crucial. Asymmetric catalysis, which uses chiral catalysts to produce an excess of one enantiomer, is the most efficient method for obtaining enantiopure compounds. uni-marburg.de

Future research will focus on:

Transition-Metal Catalysis: Chiral-at-metal complexes, featuring metals like iridium, rhodium, or ruthenium, are powerful tools for asymmetric transformations. uni-marburg.deuni-goettingen.de A potential strategy involves the asymmetric hydrogenation of a precursor enamine or the reductive amination of 2-(O-tolyloxy)butan-2-one using a chiral transition-metal catalyst to selectively form either the (R)- or (S)-enantiomer.

Organocatalysis: Small organic molecules can also act as highly effective chiral catalysts. For the synthesis of this compound, a proline-catalyzed asymmetric α-amination of a butanal derivative followed by ether formation could be a viable route. Alternatively, chiral phosphoric acids could catalyze a stereoselective Pictet-Spengler-type reaction if a suitable precursor is designed.

Lewis Acid Catalysis: Chiral boron Lewis acids have shown promise in enabling stereoselective carboacyloxylation reactions. rsc.org Adapting such catalytic systems could open new pathways to chiral building blocks for the synthesis of this compound.

Table 2: Potential Catalytic Systems for Stereoselective Synthesis

| Catalytic System | Reaction Type | Potential Precursor | Anticipated Outcome |

|---|---|---|---|

| Chiral Iridium Complex | Asymmetric Hydrogenation | Corresponding imine/enamine | High enantiomeric excess of the target amine |

| Chiral Ruthenium Complex uni-marburg.de | Asymmetric Transfer Hydrogenation | 2-(O-tolyloxy)butan-2-one | Enantioselective formation of the corresponding alcohol, followed by amination |

| Chiral Phosphoric Acid | Reductive Amination | 2-(O-tolyloxy)butan-2-one | Direct, highly enantioselective synthesis of the amine |

| Enzyme (e.g., Transaminase) mdpi.com | Biocatalytic Amination | 2-(O-tolyloxy)butan-2-one | High stereoselectivity under mild, green conditions |

Advanced Computational Modeling for Complex Reactivity Prediction

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, guiding experimental work and reducing trial-and-error. For a molecule like this compound, computational modeling can offer deep insights into its synthesis and properties.

Key areas of computational research include:

Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can model the entire reaction coordinate for proposed synthetic routes. nih.govshu.ac.uk This allows for the calculation of transition state energies and reaction barriers, helping to identify the most plausible mechanism and optimize reaction conditions. nih.gov

Catalyst Design: Computational screening can accelerate the discovery of new catalysts. By modeling the interaction between a substrate precursor and various chiral catalysts, it's possible to predict which catalyst will provide the highest stereoselectivity, guiding synthetic efforts.

Reactivity and Property Prediction: Predicting the physicochemical properties of this compound is crucial for its potential applications. DFT-level descriptors for properties like bond dissociation energies, atomic charges, and molecular orbitals can be calculated. chemrxiv.org Recent advances in graph neural networks (GNNs) allow for the rapid prediction of these descriptors for novel amines, facilitating data-driven reaction development. chemrxiv.org

Table 3: Applications of Computational Modeling in this compound Chemistry

| Computational Method | Specific Application | Expected Insight |

|---|---|---|

| Density Functional Theory (DFT) | Modeling transition states of synthetic steps | Determination of reaction barriers and elucidation of the most favorable reaction pathway. nih.gov |

| Molecular Dynamics (MD) | Simulating catalyst-substrate interactions in solvent | Understanding the role of the solvent and conformational dynamics in stereoselectivity. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing electron density distribution | Characterizing the nature of chemical bonds and non-covalent interactions within the molecule. |

| Graph Neural Networks (GNNs) | Predicting DFT-level descriptors on-the-fly chemrxiv.org | Rapid screening of reactivity for derivatives in data-driven reaction discovery. chemrxiv.org |

Integration of Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, is revolutionizing chemical manufacturing. nih.gov This technology offers superior control over reaction parameters, enhanced safety, and seamless scalability, making it ideal for the synthesis of fine chemicals and pharmaceutical ingredients. mdpi.comjst.org.in

Future research will explore the translation of the synthesis of this compound from batch to continuous flow:

Telescoped Synthesis: Flow chemistry enables the coupling of multiple reaction steps without the need for isolating and purifying intermediates. mdpi.com A multi-step flow synthesis of this compound could be designed, starting from basic feedstocks and proceeding through etherification and amination steps in a series of connected reactors. jst.org.in

Process Optimization: The small reactor volumes in flow systems allow for rapid screening and optimization of reaction conditions such as temperature, pressure, and catalyst loading. jst.org.in This accelerates process development and leads to higher yields and purity.

Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which mitigates the risks associated with exothermic reactions or the use of hazardous reagents. This is particularly advantageous for amination or etherification reactions that can be highly energetic. jst.org.in

Photochemistry in Flow: If a photochemical step were identified as a viable synthetic route, flow photoreactors offer significant advantages over batch systems due to their defined irradiation path length and efficient light penetration, leading to higher efficiency and reproducibility. acs.org

Table 4: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Heat & Mass Transfer | Often inefficient, leading to hotspots and poor mixing nih.gov | Superior, due to high surface-area-to-volume ratio jst.org.in |

| Scalability | Challenging, often requires re-optimization nih.gov | Straightforward, by running the system for a longer time ("scaling out") |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small internal volume jst.org.in |

| Process Control | Difficult to precisely control temperature and mixing | Precise, automated control of all parameters mdpi.com |

| Multi-step Synthesis | Requires isolation/purification of each intermediate | Enables "telescoped" reactions without isolation mdpi.com |

Application of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

Emerging applications include:

Retrosynthetic Planning: AI tools can analyze the structure of this compound and propose multiple viable synthetic routes by learning from millions of published reactions. mdpi.comresearchgate.net This can uncover non-intuitive pathways that a human chemist might overlook.

Reaction Condition Optimization: ML algorithms, particularly Bayesian optimization, can intelligently explore the complex, high-dimensional space of reaction conditions (e.g., solvent, temperature, catalyst, ligands). mdpi.comnih.gov By integrating with automated robotic platforms, these algorithms can conduct experiments, learn from the results, and suggest the next set of conditions to rapidly converge on the optimal yield and selectivity, saving time and resources. researchgate.netnih.gov

Novel Reactivity Discovery: ML models can be trained to predict the products of unknown reactions, potentially discovering entirely new transformations that could be used to synthesize complex amines or ethers.

Property Prediction: Deep learning models can predict the physicochemical and biological properties of this compound and its virtual derivatives, enabling high-throughput screening of compounds for specific applications before they are ever synthesized. nih.gov

Table 5: Role of AI and Machine Learning in the Chemistry of this compound

| AI/ML Technique | Application Area | Specific Goal |

|---|---|---|

| Retrosynthesis Software (Neural Networks) | Synthesis Planning | Propose diverse and feasible synthetic routes to the target molecule. mdpi.com |

| Bayesian Optimization | Reaction Optimization | Efficiently find optimal reaction conditions (temperature, concentration, catalyst) for maximum yield. nih.gov |

| Graph Neural Networks (GNNs) | Reactivity Prediction | Predict the outcome and yield of a proposed reaction with novel substrates. ijsetpub.com |

| Quantitative Structure-Activity Relationship (QSAR) models | Drug Discovery | Predict the potential biological activity of derivatives to guide further synthesis. |

| Reinforcement Learning | Automated Synthesis | Control robotic systems to perform multi-step syntheses and optimizations autonomously. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 2-(O-tolyloxy)butan-1-amine in laboratory settings?